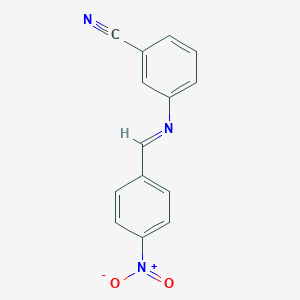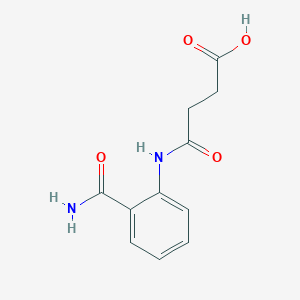![molecular formula C14H12BrNO B463340 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol](/img/structure/B463340.png)
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 3-bromo-4-methylaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature for several hours. The resulting product is then filtered and purified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The imine group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-[(4-bromo-3-methylphenyl)imino]methyl]phenol
- 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-4-methoxyphenol
- 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-6-methoxyphenol
Uniqueness
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the bromine atom and the imine group provides distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C14H12BrNO |
|---|---|
Peso molecular |
290.15g/mol |
Nombre IUPAC |
2-[(3-bromo-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Clave InChI |
AITNKGJATLPJLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)phenyl]-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463288.png)
![5-(Diethylamino)-2-{[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B463291.png)
![5-(Diethylamino)-2-{[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B463293.png)
![N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463298.png)
![{4-[(5-Bromo-2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B463319.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463339.png)


![4-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B463358.png)
![5-(Diethylamino)-2-{[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B463365.png)

![4-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B463396.png)
![4-[({5-Nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B463398.png)
![4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B463400.png)
